molecular formula C13H16N4 B1479980 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2098133-55-0

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1479980
CAS RN: 2098133-55-0
M. Wt: 228.29 g/mol
InChI Key: LNORULHTXZYGMZ-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring and a pyrazolo[4,3-c]pyridine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrazolo[4,3-c]pyridine ring, which is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen-containing rings. Pyridine rings, for example, can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the ring structures could enhance its solubility in polar solvents .

Scientific Research Applications

Antidiabetic Potential

Compounds similar to the one you’ve mentioned have been studied for their potential to reduce blood glucose levels, which could be beneficial in treating disorders like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Enzyme Interaction

The presence of pyridine nitrogen in compounds is traditionally assumed to be protonated in enzyme active sites. This protonation provides resonance stabilization of carbanionic intermediates, which is significant for various biochemical reactions .

Antimicrobial and Antiviral Activities

Pyridine compounds have shown in vitro antibacterial activity against a panel of bacterial strains including S. aureus, E. coli, K. pneumoniae, and P. aeruginosa. They also exhibit activity against yeasts like C. albicans and filamentous fungi such as Aspergillus fumigatus .

Synthesis of Biomedical Compounds

The pyrazolo[4,3-c]pyridine scaffold is used as a starting material for synthesizing various biomedical compounds with potential therapeutic applications .

Inhibition of Glycogen Synthase Kinase-3

Fused pyridine derivatives have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes including metabolism and cell division .

Diverse Biological Activities

Tetrahydropyridine derivatives have been synthesized and evaluated for a range of biological activities in different models, showing promising results for further research and potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyridine and pyrazolo derivatives have biological activity and can interact with various enzymes and receptors in the body .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-12-5-8-15-9-11(12)13(16-17)10-3-6-14-7-4-10/h3-4,6-7,15H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORULHTXZYGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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